Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate
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Description
Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is the Steroidogenic Factor 1 (SF-1) . SF-1 is a nuclear receptor that regulates many genes involved in sexual development and reproduction, and in the production of steroid hormones .
Mode of Action
This compound interacts with SF-1 by binding to it, which leads to a change in the activation state of SF-1 . This interaction is monitored via co-transfection of CHO-K1 cells with a plasmid encoding a Gal4-SF-1 chimerical transcription factor .
Biochemical Pathways
The binding of this compound to SF-1 affects the transcriptional activity of SF-1, thereby influencing the expression of genes regulated by this nuclear receptor
Result of Action
The molecular and cellular effects of the action of this compound are largely dependent on its interaction with SF-1 . By influencing the activation state of SF-1, this compound can potentially affect the expression of numerous genes involved in sexual development, reproduction, and steroid hormone production .
Properties
IUPAC Name |
ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-29-23(28)16(2)30-20-11-7-10-19-18(20)12-13-25(22(19)27)15-21(26)24-14-17-8-5-4-6-9-17/h4-13,16H,3,14-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMEKVYMYOZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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